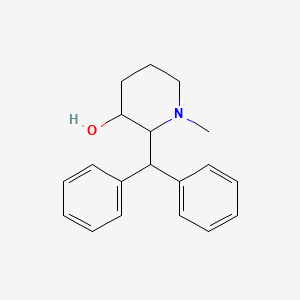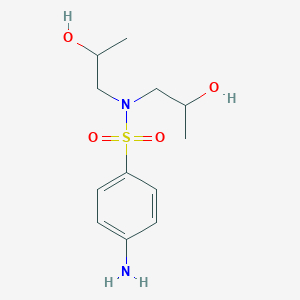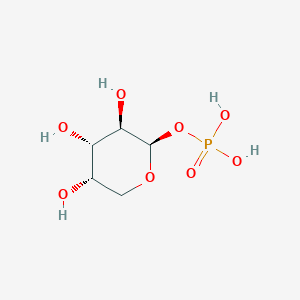
beta-L-Arabinose 1-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-L-Arabinose 1-phosphate: is a phosphorylated sugar derivative, specifically the β-anomer of L-arabinose. It plays a crucial role in various biochemical pathways, particularly in the biosynthesis of nucleotide sugars such as UDP-L-arabinose . This compound is integral to the formation of complex carbohydrates and glycoproteins in plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Beta-L-Arabinose 1-phosphate can be synthesized through a multi-step chemical process. One common method involves the reaction of L-arabinose with p-toluenesulfonyl hydrazine to form glycosylsulfonylhydrazide adducts, followed by phosphorylation . This process is facilitated by the use of UDP-sugar pyrophosphorylase enzymes from sources like Arabidopsis thaliana or Bifidobacterium infantis .
Industrial Production Methods: : Industrial production of this compound typically involves enzymatic synthesis due to its specificity and efficiency. The use of recombinant enzymes allows for the production of this compound on a larger scale, meeting the demands of various research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: : Beta-L-Arabinose 1-phosphate undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form different sugar alcohols.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products: : The major products formed from these reactions include different phosphorylated sugars, sugar alcohols, and other derivatives that are useful in biochemical research and industrial applications .
Wissenschaftliche Forschungsanwendungen
Beta-L-Arabinose 1-phosphate has a wide range of applications in scientific research:
Wirkmechanismus
Beta-L-Arabinose 1-phosphate exerts its effects primarily through its role in the biosynthesis of nucleotide sugars. It acts as a substrate for enzymes like UDP-sugar pyrophosphorylase, which catalyze the formation of UDP-L-arabinose . This nucleotide sugar is then utilized by glycosyltransferases to incorporate arabinose into polysaccharides and glycoproteins . The molecular targets include various enzymes involved in carbohydrate metabolism and cell wall biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-L-Arabinose 1-phosphate: Another anomer of L-arabinose 1-phosphate with different stereochemistry.
Beta-D-Xylose 1-phosphate: A similar phosphorylated sugar derived from D-xylose.
Beta-D-Glucose 1-phosphate: A common phosphorylated sugar involved in energy metabolism.
Uniqueness: : Beta-L-Arabinose 1-phosphate is unique due to its specific role in the biosynthesis of UDP-L-arabinose, which is crucial for the formation of arabinose-containing polymers in plant cell walls . This distinguishes it from other phosphorylated sugars that may have different roles in metabolism and biosynthesis .
Eigenschaften
CAS-Nummer |
50574-25-9 |
|---|---|
Molekularformel |
C5H11O8P |
Molekulargewicht |
230.11 g/mol |
IUPAC-Name |
[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-2-1-12-5(4(8)3(2)7)13-14(9,10)11/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4+,5+/m0/s1 |
InChI-Schlüssel |
ILXHFXFPPZGENN-QMKXCQHVSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


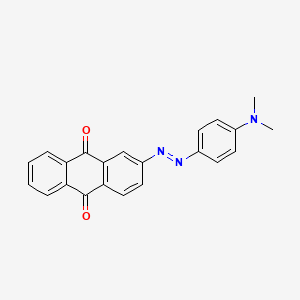
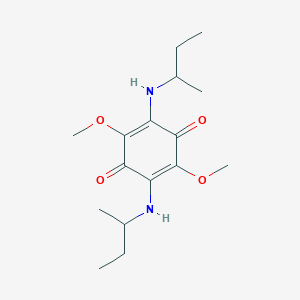

![calcium;(3R,5S,6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-9-[[[methyl(methylsulfonyl)amino]-[(E)-2-methylpropylideneamino]methylidene]amino]nona-6,8-dienoate;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12805615.png)

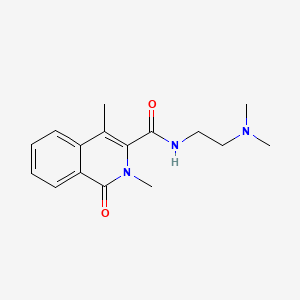
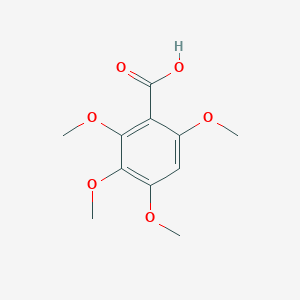
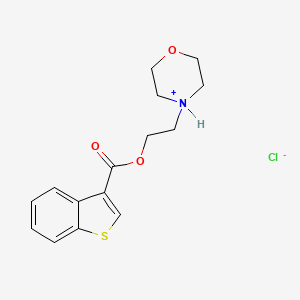
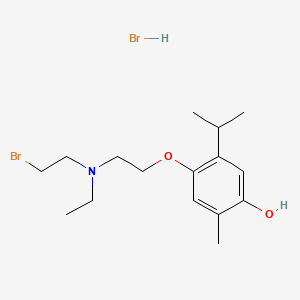
![3-[[3-[3-[4-Amino-5-(3,4-dichlorophenyl)-2-oxopyrimidin-1-yl]propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B12805656.png)
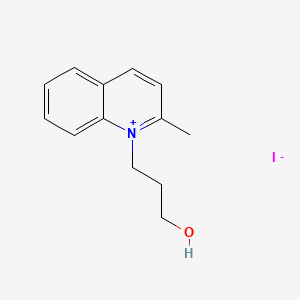
![3-[Iodo(diphenyl)stannyl]propanenitrile](/img/structure/B12805667.png)
